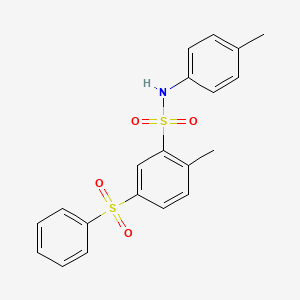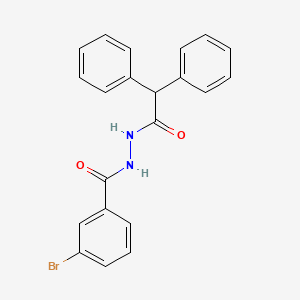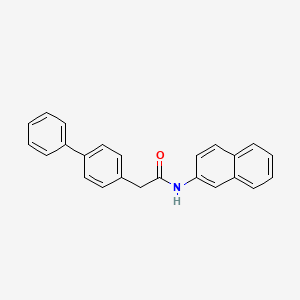
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide
Übersicht
Beschreibung
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide, also known as MS023, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. MS023, however, has been found to have a different mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide involves the inhibition of HDAC6, which is a class II histone deacetylase. HDAC6 plays a crucial role in the degradation of misfolded proteins by facilitating their transport to the lysosome for degradation. Inhibition of HDAC6 by 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide leads to the accumulation of misfolded proteins, which can be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to have several biochemical and physiological effects, which are related to its mechanism of action. Inhibition of HDAC6 by 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide leads to the accumulation of misfolded proteins, which can activate the unfolded protein response (UPR). UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins. Activation of UPR can lead to the upregulation of chaperone proteins, which can facilitate the refolding of misfolded proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDAC6. This compound has been extensively studied in vitro and in vivo, which makes it a valuable tool for studying the role of HDAC6 in various biological processes. However, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide, including the development of more potent and selective HDAC6 inhibitors, the identification of new therapeutic applications for 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide, and the investigation of the role of HDAC6 in various biological processes. The development of more potent and selective HDAC6 inhibitors can lead to the discovery of new therapeutic targets for the treatment of various diseases. The identification of new therapeutic applications for 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide can lead to the development of new drugs for the treatment of cancer, autoimmune diseases, and neurodegenerative diseases. The investigation of the role of HDAC6 in various biological processes can lead to a better understanding of the molecular mechanisms underlying various diseases.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been extensively studied in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In immunology, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to modulate the activity of T cells, which play a crucial role in the immune response. This compound has been shown to inhibit the activation of T cells, which can be beneficial in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In neuroscience, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of an enzyme called HDAC6, which is involved in the degradation of misfolded proteins that accumulate in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-15-8-11-17(12-9-15)21-27(24,25)20-14-19(13-10-16(20)2)26(22,23)18-6-4-3-5-7-18/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPLIMMIVSCQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)


![2-(4-chlorophenoxy)-N'-[(4-nitrophenyl)acetyl]acetohydrazide](/img/structure/B3743374.png)
![3-bromo-N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B3743380.png)



![N,N'-[1,3-phenylenebis(methylene)]bis(3-bromobenzamide)](/img/structure/B3743400.png)
![1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B3743403.png)
![N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazino]carbonothioyl}benzamide](/img/structure/B3743406.png)
![4-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3743410.png)
![4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3743419.png)
